Fmoc-PEG4-Ala-Ala-Asn-PAB
Description
Significance of Cleavable Linkers in Targeted Bioconjugation Strategies
Cleavable linkers are a cornerstone of modern bioconjugation, particularly in the design of antibody-drug conjugates (ADCs). axispharm.combiochempeg.com Their primary function is to securely connect a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic drug, ensuring the conjugate remains stable in systemic circulation. axispharm.comnih.govamericanpharmaceuticalreview.com This stability is crucial to prevent the premature release of the payload, which could lead to off-target toxicity and diminish the therapeutic index. axispharm.comamericanpharmaceuticalreview.com
The key feature of a cleavable linker is its ability to be selectively broken under specific physiological conditions, such as those found within the target cell or the tumor microenvironment. axispharm.comnih.gov This controlled release mechanism ensures that the potent payload is delivered with precision to its intended site of action, thereby maximizing efficacy while minimizing harm to healthy tissues. axispharm.com These linkers can be designed to respond to various triggers, including changes in pH, redox potential, or the presence of specific enzymes that are overexpressed in target cells. axispharm.comnih.gov
Role of Fmoc-PEG4-Ala-Ala-Asn-PAB as a Modular Building Block
This compound is a prime example of a modular building block designed for incorporation into complex bioconjugates. broadpharm.comaxispharm.com Its structure is inherently versatile, allowing for its use in a "plug-and-play" fashion during the synthesis of larger molecules. The term "modular" refers to the concept of having distinct, interchangeable units that can be combined to create a larger, functional system. In this context, this compound provides a pre-fabricated linker system with defined properties.
The presence of the Fmoc protecting group at one end allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols, a common method for building peptides and other oligomers. wikipedia.orggenscript.com At the other end, the para-aminobenzyl (PAB) group serves as a self-immolative spacer, which, after enzymatic cleavage of the adjacent peptide sequence, spontaneously releases the conjugated payload. nih.govsymeres.com This modularity simplifies the synthetic process and allows researchers to focus on other aspects of the bioconjugate design, such as the choice of antibody and payload.
Evolution of Triggerable Linker Chemistries in Academic Research
The field of triggerable linkers has seen significant evolution, driven by the need for more precise control over payload release. americanpharmaceuticalreview.com Early research focused on chemically labile linkers, such as hydrazones, which are sensitive to the acidic environment of lysosomes. nih.gov While effective, these linkers can sometimes lack specificity, as acidic conditions can be found in other parts of the body. nih.gov
This led to the development of enzyme-cleavable linkers, which offer a higher degree of specificity by targeting proteases that are upregulated in tumor cells, such as cathepsins. aacrjournals.org The valine-citrulline (Val-Cit) dipeptide is a well-known example of a cathepsin B-cleavable motif that has been successfully used in several FDA-approved ADCs. acs.org More recent innovations in linker technology include the exploration of novel cleavage triggers, such as light-activatable linkers and those responsive to specific metal ions found in the tumor microenvironment. americanpharmaceuticalreview.comnih.govnih.gov These advancements reflect a continuous effort to refine the spatiotemporal control of drug release, further enhancing the therapeutic window of targeted bioconjugates.
Architectural Overview of this compound Components
| Component | Chemical Name | Primary Function |
| Protecting Group | Fluorenylmethyloxycarbonyl | Temporary protection of the N-terminal amine |
| Spacer | Polyethylene (B3416737) Glycol (4 units) | Enhances solubility and provides spatial separation |
| Peptide Sequence | Alanine-Alanine-Asparagine | Enzymatic recognition and cleavage site |
| Self-Immolative Unit | Para-aminobenzyl alcohol | Spontaneous release of the payload post-cleavage |
Functional Significance of the Fmoc Protecting Group in Peptide Synthesis
The Fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component in the synthesis of peptides and peptide-containing molecules like this compound. wikipedia.org Its primary role is to serve as a temporary protecting group for the primary or secondary amine of an amino acid. wikipedia.org This protection is essential during peptide synthesis to prevent unwanted side reactions at the N-terminus while the C-terminus is being coupled to the next amino acid in the sequence. genscript.com
The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability under basic conditions. wikipedia.org This orthogonality allows for the selective removal of the Fmoc group using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without disturbing other acid-labile protecting groups that may be present on the amino acid side chains or the linker attaching the peptide to the solid support. wikipedia.orggenscript.comamericanpeptidesociety.org The removal of the Fmoc group generates a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance that can be used to monitor the progress of the deprotection reaction. wikipedia.org
Role of the PEG4 Spacer in Modulating Conjugate Properties in Research Design
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a tetraethylene glycol (PEG4) unit, is a strategic design choice that significantly influences the physicochemical properties of the resulting bioconjugate. chempep.comthermofisher.comlifetein.com PEG is a hydrophilic, flexible, and biocompatible polymer known for its ability to impart favorable characteristics to molecules to which it is attached, a process often referred to as PEGylation. chempep.comlifetein.com
In the context of this compound, the PEG4 spacer serves several important functions:
Increased Hydrodynamic Radius: The presence of the PEG chain increases the effective size of the molecule in solution. This can help to reduce renal clearance, thereby extending the circulation half-life of the bioconjugate. chempep.com
Steric Shielding: The flexible PEG chain can create a "stealth" effect, partially shielding the payload or other parts of the conjugate from recognition by the immune system or degrading enzymes. americanpharmaceuticalreview.comchempep.com
Spatial Separation: The spacer provides physical distance between the targeting moiety (e.g., antibody) and the payload. This can be important to ensure that the payload does not interfere with the binding of the antibody to its target antigen. lifetein.com
The use of a defined-length PEG linker, such as PEG4, allows for precise control over these properties, which is a key advantage of using monodisperse PEG derivatives in bioconjugate design. chempep.comacs.org
The Ala-Ala-Asn Peptide Sequence as an Enzymatic Recognition Motif
The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) serves as the specific recognition and cleavage site for a particular class of enzymes. smolecule.commedchemexpress.com This sequence is designed to be a substrate for certain proteases that may be overexpressed in the target tissue, such as legumain. smolecule.commedchemexpress.com Legumain, also known as asparaginyl endopeptidase, is a lysosomal cysteine protease that preferentially cleaves peptide bonds C-terminal to asparagine residues. smolecule.com
The specificity of this enzymatic cleavage is a critical aspect of the linker's function. By incorporating a peptide sequence that is recognized and cleaved by an enzyme that is abundant at the site of action, the linker ensures that the payload is released in a highly targeted manner. This enzyme-mediated release mechanism is a key feature of many advanced ADC designs, as it provides a high degree of control over where and when the active drug is liberated. nih.gov Research has shown that even minor changes to the peptide sequence can significantly impact the rate and efficiency of enzymatic cleavage, highlighting the importance of careful design of this recognition motif. nih.gov
Function of the PAB Moiety in Self-Immolative Release Mechanisms in Research
The p-aminobenzyl (PAB) moiety is a cornerstone of self-immolative linker technology, enabling the traceless release of a payload following a specific triggering event. researchgate.netrsc.orguwo.ca In the context of this compound, the PAB group is integral to the linker's function within a target cell.
The self-immolative process is initiated by the enzymatic cleavage of the amide bond at the C-terminus of the asparagine (Asn) residue in the Ala-Ala-Asn tripeptide sequence. nih.govnih.gov This cleavage is often mediated by enzymes such as legumain, an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and lysosomes of cancer cells. nih.govnih.govpreprints.org
Upon enzymatic cleavage of the peptide, the PAB linker undergoes a spontaneous 1,6-elimination reaction. nih.govrsc.org This electronic cascade is triggered by the unmasking of the aniline (B41778) nitrogen, which becomes a strong electron-donating group. The increased electron density facilitates the fragmentation of the linker, leading to the formation of an unstable intermediate, an aza-quinone methide, and the release of carbon dioxide. rsc.org This cascade culminates in the liberation of the unmodified, active drug payload. nih.govuwo.ca
The elegance of the PAB self-immolative mechanism lies in its ability to release the payload in its native form, without any residual linker fragments attached, which is crucial for the drug to exert its full therapeutic effect. rsc.org The kinetics of this release can be modulated by the specific design of the linker and the nature of the payload attachment. researchgate.net This "traceless" release is a highly desirable feature in the design of ADCs and other prodrugs, as it ensures that the biological activity of the released drug is not compromised. rsc.org
Detailed Research Findings
Research into peptide-based linkers has highlighted the importance of the specific amino acid sequence for enzymatic recognition and cleavage. The Ala-Ala-Asn sequence has been identified as a substrate for legumain, providing a mechanism for targeted drug release in legumain-overexpressing tumors. nih.govnih.gov Studies have shown that modifying the peptide sequence can alter the susceptibility to different proteases, allowing for the design of linkers with tailored release profiles. nih.gov
The self-immolative properties of PAB-based linkers have been extensively studied and are a well-established strategy in prodrug design. researchgate.netrsc.orguwo.ca The efficiency of the 1,6-elimination reaction ensures a rapid and complete release of the payload once the enzymatic trigger has occurred. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNVMPCIWDUGW-PBCNQIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101334 | |
| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055048-57-0 | |
| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Derivatization of Fmoc Peg4 Ala Ala Asn Pab
Solid-Phase Peptide Synthesis (SPPS) Approaches for the Peptide Segment
The construction of the core tripeptide sequence, Ala-Ala-Asn, is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. sigmaaldrich.com
The synthesis typically begins with the attachment of the C-terminal amino acid, Asparagine (Asn), to a suitable resin, such as 2-chlorotrityl chloride resin. ekb.eg The side chain of asparagine is protected with a trityl (Trt) group to prevent unwanted side reactions during synthesis. axispharm.com The subsequent steps involve a cycle of N-terminal Fmoc group removal (deprotection) and coupling of the next Fmoc-protected amino acid.
Key Steps in SPPS of Ala-Ala-Asn:
Resin Loading: The first amino acid, Fmoc-Asn(Trt)-OH, is loaded onto the resin.
Fmoc Deprotection: The Fmoc group is removed from the asparagine residue, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine group. genscript.comwikipedia.org
Coupling: The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent and added to the resin to form a peptide bond with the newly exposed amine of the asparagine residue.
Repeat Cycle: The deprotection and coupling steps are repeated for the final alanine (B10760859) residue.
One of the challenges in synthesizing sequences containing asparagine is the potential for aggregation, and the coupling of alanine to the Trt-protected asparagine can sometimes be difficult, potentially requiring repeated coupling cycles to achieve a good yield. ekb.eg
Common Coupling Reagents for SPPS:
| Reagent | Description |
|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, a highly effective coupling agent. ekb.eg |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, another common activating agent. |
Upon completion of the peptide sequence, the fully assembled Fmoc-Ala-Ala-Asn(Trt) remains attached to the solid support, ready for the integration of the PEG spacer and PAB linker.
Solution-Phase Synthesis Strategies for PAB and Linker Assembly
While the peptide portion is built on a solid support, the p-aminobenzyl (PAB) group, a self-immolative spacer often used in antibody-drug conjugates (ADCs), can be prepared and attached using solution-phase chemistry. nih.govnih.gov The PAB moiety is crucial as it can connect the peptide to a payload (like a cytotoxic drug) and is designed to release the payload in its unmodified form after enzymatic cleavage of the peptide. nih.gov
The synthesis can involve a stepwise assembly in solution. nih.gov For instance, a precursor like p-aminobenzyl alcohol can be coupled to the C-terminus of the peptide-PEG construct after it has been cleaved from the solid-phase resin. binghamton.edu Alternatively, a pre-formed peptide-linker conjugate can be assembled in solution.
Integration of Polyethylene (B3416737) Glycol (PEG) Spacers into the Linker Architecture
Polyethylene glycol (PEG) spacers are incorporated into linker designs to enhance the solubility and stability of the final conjugate. jpt.comjenkemusa.com For Fmoc-PEG4-Ala-Ala-Asn-PAB, a discrete tetraethylene glycol (PEG4) unit is used.
The integration of the PEG spacer can be achieved using Fmoc-protected PEG amino acids during the SPPS process. acs.org Specifically, a building block like Fmoc-NH-PEG4-COOH can be coupled to the N-terminus of the resin-bound Ala-Ala-Asn peptide sequence using standard peptide coupling conditions. This method allows for the precise placement of the PEG spacer within the molecule's architecture. acs.org The use of monodisperse PEG spacers, like PEG4, ensures the final product is a single molecular entity rather than a mixture of different PEG chain lengths. nih.gov
Fmoc Deprotection and Subsequent Functionalization for Bioconjugation
The terminal Fmoc group on the PEG4 spacer serves as a temporary protecting group for the primary amine. genscript.com Its removal is a critical step that enables the subsequent attachment of the entire linker-payload construct to another molecule, a process known as bioconjugation. acs.org
Deprotection is typically accomplished by treating the compound with a mild base, most commonly a solution of piperidine in an organic solvent such as DMF. researchgate.netspringernature.com The mechanism involves the abstraction of an acidic proton from the fluorenyl ring system, leading to β-elimination and the release of a free amine. researchgate.net
Common Fmoc Deprotection Conditions:
| Reagent | Concentration | Solvent | Typical Time |
|---|---|---|---|
| Piperidine | 20-50% | DMF | 10-20 minutes |
Once the Fmoc group is removed, the exposed terminal amine on the PEG4 spacer is available for a variety of functionalization reactions. For example, it can be reacted with an activated carboxylic acid on a protein, antibody, or other biomolecule to form a stable amide bond. acs.org This is a common strategy for linking the peptide-PAB unit to a targeting moiety in the creation of ADCs or other targeted therapies. bionordika.no
Advanced Derivatization Strategies for this compound Analogues (e.g., Click Chemistry Adaptations)
To create analogues of this compound or to facilitate more specific and efficient bioconjugation, advanced derivatization strategies like click chemistry can be employed. cpcscientific.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, including water. nih.gov
The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov To adapt this compound for click chemistry, one of the terminal ends of the molecule would be modified to contain either an azide (B81097) or an alkyne group.
Example of Click Chemistry Adaptation:
Alkyne Modification: Instead of having a terminal Fmoc-protected amine, the PEG4 spacer could be synthesized with a terminal alkyne group. This alkyne-functionalized Ala-Ala-Asn-PAB linker could then be "clicked" onto a biomolecule that has been modified to contain an azide group. biosyntan.de
Azide Modification: Conversely, the linker could be functionalized with an azide. Azide-functionalized PEG spacers are available and can be incorporated during synthesis. biosyntan.de
This approach offers several advantages, including high specificity and the ability to perform the conjugation under mild, biocompatible conditions. cpcscientific.com Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free version of the click reaction, is another powerful tool that avoids the potential cytotoxicity of a copper catalyst, making it highly suitable for conjugations involving live cells or sensitive biological systems. mdpi.commdpi.com
Iii. Molecular Design Principles and Structure Function Relationships of Fmoc Peg4 Ala Ala Asn Pab As a Triggerable Linker
Rational Design of Peptide Sequence for Enzyme Specificity
The peptide sequence within the linker is the critical element that confers specificity, allowing for controlled cleavage by a target enzyme. This targeted release is a cornerstone of modern ADC design, aiming to minimize off-target toxicity and maximize efficacy at the site of action.
The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is specifically incorporated into the linker to be recognized and cleaved by asparaginyl endopeptidase, an enzyme also known as legumain. smolecule.comrsc.orgnih.gov Legumain is a lysosomal cysteine protease that exhibits a stringent specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues (the P1 position). rsc.orgnovusbio.comrndsystems.commdpi.com
The selection of Ala-Ala-Asn is based on extensive research into legumain's substrate preferences. The first synthetic fluorogenic substrate developed to measure legumain activity was based on this P3-P2-P1 sequence (Ala-Ala-Asn). medchemexpress.comnih.govresearchgate.net This sequence has since become a standard for assessing legumain activity and for designing legumain-sensitive probes and prodrugs. mdpi.comresearchgate.net The enzyme's activity is optimal in the acidic environment of lysosomes (pH 4.5-5.5), which is advantageous for ADCs that are internalized into tumor cells. nih.govpnas.org Legumain is often overexpressed in the tumor microenvironment and is implicated in tumor invasion and metastasis, making it an attractive target for ADC-based therapies. nih.govnovusbio.com The Ala-Ala-Asn sequence ensures that the linker remains stable in the general circulation and undergoes cleavage primarily within the lysosomal compartments of target cells where legumain is active, or in the tumor microenvironment. rsc.orgnih.govpreprints.org
In the field of ADC research, other dipeptide sequences such as Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) are widely used and serve as important benchmarks for comparison. acs.org These linkers are primarily designed for cleavage by cathepsins, another family of lysosomal proteases.
Val-Cit: This is a well-established linker cleaved efficiently by cathepsin B. acs.orgnih.gov It has demonstrated good stability in human plasma. acs.org However, it has been shown to be susceptible to premature cleavage by other enzymes like carboxylesterase Ces1C and human neutrophil elastase, which can lead to off-target toxicity. acs.org The hydrophobic nature of the Val-Cit-PAB linker can also contribute to ADC aggregation and limit the achievable drug-to-antibody ratio (DAR). acs.org
Val-Ala: This dipeptide is also cleaved by cathepsins and, in some contexts, has shown better in vivo stability and performance compared to Val-Cit. nih.goviris-biotech.de While it is cleaved by cathepsin B at a slower rate than Val-Cit, it possesses lower hydrophobicity, which can be advantageous in preventing aggregation. iris-biotech.de
The Ala-Ala-Asn sequence offers a distinct cleavage mechanism by targeting legumain instead of cathepsins. This provides an alternative strategy that may circumvent some of the limitations associated with cathepsin-cleavable linkers. For instance, designing linkers for a different protease family can offer a different selectivity profile. nih.govpreprints.org Research comparing legumain-cleavable ADCs with Val-Cit ADCs has shown similar cytotoxic activities, although some studies noted higher off-target activity with Asn-containing linkers, possibly due to legumain secretion in the tumor microenvironment. preprints.org Further research has focused on modifying the Ala-Ala-Asn sequence, for example by incorporating a D-alanine, to minimize non-legumain mediated cleavage. rsc.org
Table 1: Comparative Analysis of Protease-Cleavable Peptide Linkers
| Peptide Sequence | Primary Target Enzyme | Key Research Findings | References |
|---|---|---|---|
| Ala-Ala-Asn | Legumain (Asparaginyl Endopeptidase) | Serves as a specific substrate for legumain, which is overexpressed in some tumors. The Ala-Ala-Asn sequence is a foundational motif for legumain-targeted probes and linkers. | smolecule.comrsc.orgnih.govmdpi.com |
| Val-Cit | Cathepsin B | Widely used in approved ADCs. Prone to premature cleavage by non-target enzymes like Ces1C and neutrophil elastase. Can be hydrophobic. | acs.orgnih.goviris-biotech.de |
| Val-Ala | Cathepsin B | Less hydrophobic than Val-Cit. Cleaved at a slower rate by Cathepsin B but can offer improved stability and performance in some models. | rsc.orgnih.goviris-biotech.de |
Focus on Asparaginyl Endopeptidase (Legumain)-Mediated Cleavage
Engineering of the PEG Linker for Modulating Bioconjugate Behavior in Research Models
The polyethylene (B3416737) glycol (PEG) component of the linker, specifically a tetra-ethylene glycol (PEG4) unit, is crucial for optimizing the physicochemical properties of the final bioconjugate. axispharm.combroadpharm.com
Generally, increasing PEG length can lead to:
Improved Pharmacokinetics: Longer PEG chains can increase the hydrodynamic volume of the conjugate, which helps to reduce renal clearance and prolong circulation half-life. aacrjournals.orgrsc.org Studies have shown that ADC exposure increases with PEG size up to a certain threshold (e.g., PEG8), beyond which further increases have a diminished effect. aacrjournals.org
Altered Biodistribution: PEGylation can "stealth" nanoparticles and bioconjugates from uptake by the mononuclear phagocyte system, particularly in the liver. nih.gov Increasing PEG length can decrease liver capture of conjugates. nih.gov
Impact on Stability and Aggregation: Hydrophilic PEG linkers can mitigate aggregation issues that often arise from conjugating hydrophobic drug payloads to an antibody. researchgate.net However, the configuration of the PEG linker is also important. Some studies suggest that very long, linear PEG spacers might insufficiently shield a hydrophobic payload, whereas branched PEG structures can be more effective. americanpharmaceuticalreview.comresearchgate.net The PEG4 unit in Fmoc-PEG4-Ala-Ala-Asn-PAB represents a balance, offering enhanced solubility without being excessively long, which could introduce other complexities like increased steric hindrance. rsc.orgnih.gov Research on branched linkers has indicated that linker length is critical, as a "short" linker (without a PEG4 fragment) resulted in significantly less potent ADCs compared to a "long" linker (with a PEG4 fragment), possibly due to steric hindrance affecting enzyme access to the cleavage site. nih.gov
The introduction of a PEG chain also creates steric hindrance around the conjugate. rsc.org This can have several effects:
Protection from Degradation: The PEG layer can physically shield the antibody and the linker-payload from proteolytic enzymes in the circulation, enhancing stability.
Reduced Immunogenicity: The "stealth" effect of PEG can reduce recognition by the immune system. rsc.org
Modulation of Binding and Activity: Steric hindrance from PEG chains can sometimes interfere with the binding of the antibody to its target antigen or with the enzymatic cleavage of the linker. nih.gov The choice of PEG length is therefore a trade-off between improving solubility and stability while avoiding negative impacts on function. rsc.org The relatively short PEG4 linker is likely chosen to provide sufficient hydrophilicity and spacing without imposing excessive steric hindrance that could impede enzymatic cleavage of the adjacent peptide sequence. nih.gov
Influence of PEG Length on Linker Performance and Stability in Research Models
Elucidation of Self-Immolative Cascade Design of the PAB Moiety
The p-aminobenzyl (PAB) group is a critical component of the linker, functioning as a self-immolative spacer. symeres.com This means that once the primary enzymatic cleavage event occurs, the PAB moiety undergoes a spontaneous, intramolecular electronic cascade that results in the release of the attached payload in its unmodified, active form. symeres.comiris-biotech.degoogle.com
The mechanism proceeds as follows:
Enzymatic Cleavage: Legumain cleaves the amide bond between the C-terminal asparagine of the peptide sequence and the nitrogen atom of the PAB group. rsc.orgnih.gov
1,6-Elimination: This initial cleavage exposes a free aniline (B41778) amine. The lone pair of electrons on this nitrogen atom initiates a spontaneous 1,6-electronic elimination through the aromatic ring system.
Payload Release: This electron cascade leads to the fragmentation of the linker, expelling the conjugated drug (which is typically attached as a carbamate (B1207046) to the benzylic alcohol of the PAB moiety) and releasing carbon dioxide. iris-biotech.deresearchgate.net
This self-immolative design is elegant and efficient, as it does not require a second enzyme to release the drug. The rate of this immolation can be influenced by the electronic properties of the payload itself; for instance, connecting the PAB as an ether to a phenol (B47542) with electron-withdrawing groups can accelerate the release. nih.govresearchgate.net The PAB spacer is a well-established and reliable self-immolative system used in numerous ADC linkers, including those in clinically approved drugs. nih.govgoogle.com
Impact of Fmoc Group on Pre-Conjugation Stability and Reactivity
The 9-fluorenylmethoxycarbonyl (Fmoc) group plays a critical role in the chemical strategy of this compound, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). targetmol.commedchemexpress.cn Its primary function is to act as a temporary protecting group for the terminal amine of the linker. wikipedia.org This protection is essential for ensuring the stability of the linker during synthesis and purification, and for controlling its reactivity until the desired conjugation step. nih.gov
The stability of the Fmoc group is highly dependent on the pH of its environment. It is notably stable under acidic and neutral conditions, which prevents its premature cleavage during various synthetic manipulations. wikipedia.org This characteristic is crucial when other parts of the molecule or its intended conjugation partner contain acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. nih.gov The orthogonality of the Fmoc and Boc protecting groups allows for selective deprotection, a cornerstone of modern peptide and bioconjugate synthesis. nih.govcsic.es
Conversely, the Fmoc group is exceptionally sensitive to basic conditions, particularly to secondary amines like piperidine (B6355638). wikipedia.orgchempep.com This lability to bases is the key to its utility as a protecting group. The removal of the Fmoc group is a two-step process initiated by the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring by a base. mdpi.com This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. chempep.commdpi.com The DBF is typically scavenged by the amine base (e.g., piperidine) to form a stable adduct, preventing it from reacting with the newly liberated amine on the linker. wikipedia.orgmdpi.com
The pre-conjugation stability afforded by the Fmoc group is a significant advantage. It allows for the storage of the Fmoc-protected linker as a stable precursor. rsc.org Studies on similar Fmoc-protected aminooxy-containing precursors have demonstrated their high stability as lyophilized powders and in solutions containing 0.1% trifluoroacetic acid (TFA) or 50% acetonitrile (B52724)/0.1% TFA over extended periods at 4°C. rsc.org This stability ensures that the linker remains intact and does not undergo undesired reactions prior to its intended use.
The reactivity of the linker is effectively "switched on" by the deliberate removal of the Fmoc group under specific basic conditions. A common method for Fmoc deprotection in solid-phase peptide synthesis (SPPS) involves treatment with a solution of 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgmdpi.com The choice of the deprotection reagent and conditions can be tailored to the specific needs of the synthesis. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can achieve faster Fmoc removal than piperidine, although its use requires caution with sequences prone to certain side reactions like aspartimide formation. peptide.com
The controlled deprotection of the Fmoc group is fundamental to the step-wise assembly of ADCs. Once the Fmoc group is removed from the this compound linker, the newly exposed terminal amine is available for conjugation to a payload molecule or another component of the ADC construct. fujifilm.comacs.org This controlled reactivity prevents premature or non-specific conjugation, ensuring the precise and efficient formation of the desired bioconjugate. nih.gov The strong UV absorbance of the Fmoc group and its cleavage byproduct, dibenzofulvene, also facilitates the monitoring of the deprotection reaction, adding another layer of control to the synthesis process. wikipedia.org
Interactive Table:
Table 1. Chemical Properties and Reaction Conditions Related to the Fmoc Group| Property | Description | Common Conditions/Reagents | References |
| Protection | Masks primary and secondary amines to prevent unwanted reactions. | Fmoc-Cl, Fmoc-OSu | |
| Stability | Stable under acidic and neutral conditions, as well as towards hydrolysis and hydrogenolysis (case-dependent). | TFA, Acetic Acid | wikipedia.orgchempep.com |
| Lability | Cleaved under basic conditions. | Piperidine, DBU, Ethanolamine | chempep.compeptide.com |
| Deprotection Mechanism | Base-induced β-elimination. | 20% Piperidine in DMF | wikipedia.orgmdpi.com |
| Monitoring | The Fmoc group and its dibenzofulvene byproduct are UV-active. | UV Spectroscopy | wikipedia.org |
| Orthogonality | Compatible with acid-labile protecting groups like Boc. | Selective removal without affecting Boc groups. | nih.gov |
Iv. Mechanistic Investigations of Cleavage and Payload Release from Fmoc Peg4 Ala Ala Asn Pab Derivatives
Enzymatic Hydrolysis Pathways: Specificity for Asparaginyl Endopeptidase (Legumain)
The core of the Fmoc-PEG4-Ala-Ala-Asn-PAB linker's functionality lies in its tripeptide sequence, Ala-Ala-Asn, which serves as a specific substrate for the lysosomal cysteine protease, asparaginyl endopeptidase, commonly known as legumain. wikipedia.orgmedchemexpress.comnih.gov Legumain is a member of the C13 peptidase family and is distinguished by its strict specificity for hydrolyzing peptide bonds at the C-terminus of asparagine (Asn) residues. wikipedia.orgnih.govnih.govrsc.org This enzymatic cleavage is the initial and critical step in the payload release cascade.
Legumain's activity is highly dependent on pH, exhibiting optimal function in the acidic environments of lysosomes and endosomes (pH 4.5-5.8). wikipedia.orgnih.govjenabioscience.com While it primarily targets asparagine, some studies have shown that at a more acidic pH, it can also cleave after aspartic acid (Asp) residues, though with significantly lower efficiency. nih.govjenabioscience.com Research has demonstrated that legumain cleaves P1-Asn substrates approximately 20-30 times more efficiently than their P1-Asp counterparts. nih.gov The Ala-Ala-Asn sequence within the linker is designed to be an optimal substrate for legumain. medchemexpress.comnih.govunimi.it The P2 alanine (B10760859) is well-recognized by legumain, contributing to efficient hydrolysis. nih.govrsc.org
The overexpression of legumain in various solid tumors, including breast, colon, and prostate cancers, makes it an attractive target for ADC therapy. nih.govjenabioscience.comresearchgate.net This overexpression, coupled with its localization in the tumor microenvironment and within lysosomes, provides a dual mechanism for ADC activation: extracellularly in the tumor vicinity and intracellularly following endocytosis. researchgate.netresearchgate.net The specificity of the Ala-Ala-Asn sequence for legumain ensures that the linker remains stable in systemic circulation, minimizing off-target toxicity, a significant advantage over linkers like Val-Cit which can be susceptible to premature cleavage by other proteases. researchgate.netresearchgate.netacs.org
pH-Dependent or Other Stimuli-Triggered Release Mechanisms in Controlled Research Environments
While enzymatic cleavage by legumain is the primary intended release mechanism, the local pH environment plays a crucial modulatory role. Legumain itself is activated and functions optimally under acidic conditions, characteristic of the endosomal-lysosomal pathway (pH 4.5-6.0) and the tumor microenvironment (pH 6.0-7.0). wikipedia.orgjenabioscience.comnih.gov Therefore, the cleavage of the this compound linker is inherently pH-dependent, as the enzyme responsible for its hydrolysis is pH-sensitive. nih.govnih.gov
In controlled research environments, studies have confirmed this pH dependency. For instance, the hydrolysis of legumain substrates is significantly more efficient at pH 5.5-5.8, which favors Asn specificity, compared to neutral pH where the enzyme is largely inactive. nih.govjenabioscience.com This ensures that payload release is spatially confined to the acidic tumor microenvironment or within the lysosomes of cancer cells following ADC internalization. nih.govnih.gov
Beyond pH, the design of the linker itself, specifically the p-aminobenzyl (PAB) spacer, is crucial for the subsequent release steps after the initial enzymatic cut. However, the primary external trigger for the entire process involving this specific linker is the enzymatic action of legumain, which is, in turn, governed by the acidic pH of its operational environment.
Kinetics of Self-Immolation Post-Enzymatic Cleavage
Following the legumain-mediated cleavage of the amide bond C-terminal to the asparagine residue, the linker is designed to undergo a rapid and irreversible self-immolation process. researchgate.netiris-biotech.de This process involves the p-aminobenzyl carbamate (B1207046) (PABC) portion of the linker. iris-biotech.desigutlabs.com The enzymatic cleavage exposes a free aniline (B41778) group on the PAB spacer. This initiates a spontaneous 1,6-elimination reaction, which is an electronic cascade that results in the fragmentation of the PAB spacer. iris-biotech.deresearchgate.netotago.ac.nz
| Step | Description | Key Factors Influencing Kinetics | Typical Timeframe |
|---|---|---|---|
| Enzymatic Cleavage | Legumain hydrolyzes the peptide bond after the asparagine residue in the Ala-Ala-Asn sequence. | Legumain concentration, pH, substrate sequence (e.g., P2 position). nih.govrsc.orgjenabioscience.com | Variable, dependent on biological context. |
| Self-Immolation | Spontaneous 1,6-elimination of the PABC spacer following enzymatic cleavage. iris-biotech.deresearchgate.net | Electronic properties of the PAB system. iris-biotech.de | Generally rapid, with some studies suggesting half-lives in the order of minutes. nih.gov |
Characterization of Cleavage Products and Intermediates in In Vitro and Ex Vivo Research Models
The successful release of the cytotoxic payload from an ADC is contingent upon the precise cleavage of the linker. In vitro and ex vivo studies are essential to verify this process and identify the resulting chemical species. For ADCs utilizing the this compound linker, these investigations focus on confirming legumain-specific cleavage and characterizing the subsequent degradation products.
In in vitro assays, ADCs or small molecule-linker conjugates are incubated with purified legumain or in lysosomal extracts obtained from cells or tissues, such as rat liver. creative-biolabs.com The reaction mixture is then analyzed over time using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent compound, intermediates, and the final released payload. otago.ac.nzaacrjournals.org These studies consistently show that in the presence of legumain, the Ala-Ala-Asn linker is efficiently cleaved, leading to the formation of the active metabolite. creative-biolabs.com For example, studies with small molecule-linker-payload constructs demonstrated significant production of the active metabolite when incubated with legumain. creative-biolabs.com
Ex vivo models, such as incubating the ADC with fresh tumor tissue homogenates, provide a more complex and biologically relevant environment to study cleavage. otago.ac.nz These experiments help to confirm that the cleavage and release mechanism is effective in a setting that mimics the tumor microenvironment, containing a mixture of enzymes and varied pH levels. Analysis of metabolites formed in these models confirms that the payload is released as intended. For instance, when ADCs with legumain-cleavable linkers were incubated with lysosomal extracts from rat liver, the formation of the active metabolite was observed, confirming the viability of the cleavage pathway in a complex biological matrix. creative-biolabs.com The characterization of these cleavage products is crucial for validating the linker's design and predicting its in vivo behavior.
| Research Model | Typical Findings | Analytical Techniques |
|---|---|---|
| In Vitro (Purified Legumain) | High specificity and efficient cleavage of the Ala-Ala-Asn sequence. creative-biolabs.com Formation of the payload-PAB intermediate and subsequent release of the free payload. | HPLC, Mass Spectrometry (MS). otago.ac.nzaacrjournals.org |
| In Vitro (Lysosomal Extracts) | Confirmation of cleavage in a complex enzymatic environment, albeit sometimes with different efficiency compared to purified enzyme. creative-biolabs.com Identification of the released active metabolite. creative-biolabs.com | HPLC, MS. creative-biolabs.com |
| Ex Vivo (Tumor Homogenates) | Demonstrates effective payload release in a simulated tumor microenvironment. otago.ac.nz Validates the overall ADC activation strategy. | HPLC, MS. otago.ac.nz |
V. Research Applications of Fmoc Peg4 Ala Ala Asn Pab in Advanced Bioconjugate Constructs
Design and Synthesis of Antibody-Drug Conjugates (ADCs) in Preclinical Research
Fmoc-PEG4-Ala-Ala-Asn-PAB is a cleavable linker frequently utilized in the preclinical development of antibody-drug conjugates (ADCs). targetmol.comanjiechem.comfujifilm.comalfagen.com.trtargetmol.cn ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. fujifilm.com The linker is a critical component that dictates the stability, specificity, and potency of the ADC. fujifilm.comcam.ac.uk The this compound linker is designed to be stable in the bloodstream and only release the cytotoxic payload upon reaching the target cancer cells. cam.ac.uk
The synthesis of an ADC using this linker involves several steps. The Fmoc group at one end of the linker serves as a temporary protecting group during the synthesis process. The PEG4 spacer is a hydrophilic component that helps to improve the solubility and pharmacokinetic properties of the resulting ADC. broadpharm.comaxispharm.combroadpharm.com The peptide sequence, Ala-Ala-Asn, is specifically designed to be recognized and cleaved by certain enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as legumain. researchgate.net
A key feature of the this compound linker is its ability to facilitate the controlled release of a cytotoxic payload. targetmol.cntcichemicals.comiris-biotech.de The p-aminobenzyl (PAB) group acts as a self-immolative spacer. nih.gov Once the Ala-Ala-Asn peptide sequence is cleaved by the target enzyme, a cascade of electronic rearrangements is initiated within the PAB group. nih.goviris-biotech.de This process ultimately leads to the release of the attached drug in its active form. nih.gov
The attachment of the cytotoxic payload to the PAB moiety is typically achieved through a carbamate (B1207046) bond, especially if the drug contains an amine or hydroxyl group. nih.gov This strategy ensures a stable linkage during circulation but allows for efficient release of the unmodified parent drug inside the target cell. nih.gov The choice of payload is critical and often includes highly potent agents like auristatins (e.g., MMAE, MMAF) or DNA-damaging agents. fujifilm.comgoogle.com
| Linker Component | Function | Mechanism of Action |
| Ala-Ala-Asn | Enzyme-cleavable peptide | Recognized and cleaved by specific proteases (e.g., legumain) within the tumor environment or lysosome. researchgate.net |
| PAB | Self-immolative spacer | Undergoes 1,6-elimination after peptide cleavage to release the payload. nih.gov |
| PEG4 | Hydrophilic spacer | Increases aqueous solubility and improves pharmacokinetic properties. broadpharm.combroadpharm.com |
Research has shown that the specific peptide sequence is crucial for selective cleavage. While the Val-Cit dipeptide is a well-known substrate for cathepsin B, the Ala-Ala-Asn sequence is designed for cleavage by other proteases like legumain, which is also overexpressed in many tumors. researchgate.net This allows for the development of ADCs with different release mechanisms tailored to specific cancer types.
In the construction of research-grade ADCs, the method of conjugation can result in either homogeneous or heterogeneous products. broadpharm.com Heterogeneous ADCs have a variable drug-to-antibody ratio (DAR) and a random distribution of the drug-linker on the antibody surface. This is often achieved by targeting natural amino acid residues like lysine (B10760008) or cysteine. While simpler to produce, this heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.
Homogeneous ADCs, on the other hand, have a precisely defined DAR and a specific site of conjugation. This is highly desirable as it leads to a more uniform product with predictable properties. Methodologies to achieve homogeneity include site-specific conjugation techniques that utilize engineered cysteines, unnatural amino acids, or enzymatic modifications. The this compound linker can be adapted for both approaches in a research setting. For instance, the terminal functional group, revealed after Fmoc deprotection, can be reacted with a corresponding functional group on the antibody, whether it be a native or an engineered residue.
Strategies for Cytotoxic Payload Attachment and Controlled Release
Small Molecule-Drug Conjugates (SMDCs) and Ligand-Drug Conjugates (LDCs) Research Applications
Beyond antibodies, the this compound linker is also employed in the research and development of Small Molecule-Drug Conjugates (SMDCs) and Ligand-Drug Conjugates (LDCs). nih.gov These constructs operate on a similar principle to ADCs but use small molecules or other ligands to target receptors that are overexpressed on cancer cells. unimi.it
The design principles remain the same: the ligand provides targeting specificity, the linker ensures stability and controlled release, and the payload delivers the therapeutic effect. The versatility of the this compound linker allows for its conjugation to various small molecule ligands, expanding the scope of targeted drug delivery research beyond large protein-based antibodies. broadpharm.com
Development of Stimuli-Responsive Release Systems in Chemical Biology Research
The enzyme-cleavable nature of the Ala-Ala-Asn peptide within the this compound linker makes it a key component in the development of stimuli-responsive release systems for chemical biology research. nih.gov These systems are designed to release a therapeutic agent or a molecular probe in response to a specific biological stimulus, such as the presence of a particular enzyme.
The "stimulus" in this context is the elevated activity of a protease like legumain in the target tissue. researchgate.net This enzymatic activity triggers the cleavage of the linker and the subsequent self-immolation of the PAB spacer, leading to the release of the payload. nih.gov This targeted release minimizes off-target effects and enhances the therapeutic window of the conjugated drug.
| Stimulus | Linker Component | Release Mechanism |
| Enzyme (e.g., Legumain) | Ala-Ala-Asn peptide | Proteolytic cleavage of the peptide bond. researchgate.net |
| Intracellular Environment | PAB group | Spontaneous 1,6-elimination following peptide cleavage. nih.gov |
Applications in Prodrug Design and Activation Mechanisms Research
This compound is instrumental in the design of prodrugs for research purposes. nih.govtargetmol.cnaxispharm.com A prodrug is an inactive form of a drug that is converted into its active form within the body. By attaching a potent cytotoxic agent to this linker, a prodrug is created that is selectively activated at the desired site of action. axispharm.com
Vi. Advanced Analytical Methodologies for Characterizing Fmoc Peg4 Ala Ala Asn Pab Functionality and Stability in Research Models
Chromatographic Techniques for Purity Assessment and Conjugate Characterization (e.g., HPLC, RP-HPLC)
Chromatographic methods are indispensable for determining the purity of the Fmoc-PEG4-Ala-Ala-Asn-PAB linker and for characterizing the resulting ADC. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.
Purity Assessment of the Linker: Reversed-Phase HPLC (RP-HPLC) is routinely used to assess the purity of the synthesized this compound linker, with purity levels often required to be ≥ 95-98%. d-nb.infofujifilm.com This technique separates the target compound from synthetic intermediates, reagents, and potential side products based on hydrophobicity. A typical analysis involves a C18 column and a gradient elution system using mobile phases such as water and acetonitrile (B52724) (ACN), often modified with an ion-pairing agent like trifluoroacetic acid (TFA). d-nb.info
Characterization of Conjugates: Once conjugated to an antibody, chromatographic techniques are used to analyze the complex mixture.
Size Exclusion Chromatography (SEC): HPLC-SEC is employed to detect and quantify aggregation in the ADC preparation. sterlingpharmasolutions.com The formation of aggregates is a critical quality attribute, as it can impact efficacy and immunogenicity.
Table 1: Chromatographic Methods for this compound and its Conjugates
| Technique | Application | Key Information Obtained | Typical Column | Common Mobile Phase Component |
|---|---|---|---|---|
| RP-HPLC | Purity analysis of the free linker | Purity percentage, identification of impurities | C18 | Acetonitrile/Water with TFA d-nb.info |
| HIC-HPLC | Characterization of ADCs | Drug-to-Antibody Ratio (DAR) distribution googleapis.com | Butyl or Phenyl-based | High salt buffer (e.g., sodium phosphate) with a decreasing salt gradient |
| SEC-HPLC | Characterization of ADCs | Quantification of monomers, dimers, and higher-order aggregates sterlingpharmasolutions.com | Silica-based with hydrophilic coating | Aqueous buffer (e.g., PBS) |
Mass Spectrometry for Structural Confirmation and Cleavage Product Identification (e.g., ESI-MS, LC-MS)
Mass Spectrometry (MS) is a definitive tool for the structural verification of the this compound linker and its metabolites. It is almost always coupled with liquid chromatography (LC-MS) for online separation and analysis.
Structural Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized linker, verifying its chemical identity. ucdavis.edu For the final ADC, LC-MS analysis of the intact or deglycosylated conjugate confirms the successful conjugation and provides an orthogonal measurement of the DAR distribution. aacrjournals.org Analysis can also be performed on the reduced antibody, separating the light and heavy chains to pinpoint the location and number of conjugations on each chain. aacrjournals.org
Identification of Cleavage Products: LC-MS is critical for identifying the metabolites formed upon enzymatic cleavage. sterlingpharmasolutions.comsci-hub.se In studies involving lysosomal extracts or plasma, LC-MS can detect the released payload, the payload attached to remnants of the linker, and the free linker itself. This confirms the cleavage site—specifically after the asparagine residue for the Ala-Ala-Asn sequence—and ensures the "traceless" release of the drug. sci-hub.seproquest.comunimi.it This analysis is vital for confirming the intended mechanism of action and for identifying any unexpected cleavage products that could lead to off-target effects.
Spectroscopic Methods for Mechanistic Insights (e.g., NMR, Fluorescence-based Cleavage Assays)
Spectroscopic techniques provide detailed structural information and allow for real-time monitoring of the linker's cleavage, offering deep mechanistic insights.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the this compound linker during its synthesis. ucdavis.edursc.org Specific proton and carbon signals can be assigned to the various parts of the molecule:
Fmoc group: Characteristic aromatic signals are observed around 7.2-7.8 ppm in 1H NMR. ucdavis.edursc.org
PEG linker: A strong signal corresponding to the ethylene (B1197577) glycol repeat units is typically seen around 3.5-3.6 ppm. ucdavis.edu
Peptide backbone: Signals for the Ala and Asn residues appear in distinct regions of the spectrum.
PAB spacer: Aromatic signals for the p-aminobenzyl group are also identifiable. rsc.org NMR confirms the successful coupling of each component and the integrity of the protecting groups. nih.gov
Fluorescence-based Cleavage Assays: To study the kinetics of enzymatic cleavage, highly sensitive fluorescence-based assays are employed. These often use a fluorogenic substrate where the peptide sequence (e.g., Ala-Ala-Asn) is attached to a quenched fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). d-nb.infodigitellinc.comresearchgate.netd-nb.info The Ala-Ala-Asn-AMC substrate is non-fluorescent. digitellinc.com Upon enzymatic cleavage of the amide bond C-terminal to the asparagine residue by legumain, the highly fluorescent AMC molecule is released. digitellinc.comresearchgate.net The resulting increase in fluorescence can be monitored in real-time using a plate reader, allowing for precise calculation of cleavage rates and enzyme kinetics. digitellinc.com Förster Resonance Energy Transfer (FRET) pairs are also used in a similar fashion to screen libraries of peptide linkers for cleavage efficiency. nih.govacs.org
In Vitro Enzyme Activity Assays for Linker Cleavage Kinetics and Specificity
The functionality of this compound hinges on its selective cleavage by specific enzymes within the target tumor cell. In vitro enzyme assays are designed to quantify this activity. The Ala-Ala-Asn sequence is a known substrate for legumain, an asparaginyl endopeptidase that is often overexpressed in the lysosomes of tumor cells. sci-hub.seresearchgate.netunimi.it
Specificity: Assays demonstrate that the Ala-Ala-Asn linker is specifically cleaved by legumain. sci-hub.seacs.org Crucially, these linkers show high stability and lack of cleavability when incubated with other proteases, such as cathepsin B and human neutrophil elastase. sci-hub.seacs.org This specificity is a significant advantage, as cleavage by other enzymes like neutrophil elastase has been associated with off-target toxicity in other linker systems. sci-hub.seacs.org
Cleavage Kinetics: The rate of cleavage is assessed by incubating the ADC or a model substrate with either purified legumain or lysosomal extracts from relevant cell lines or tissues (e.g., rat liver). sci-hub.secreative-biolabs.com Samples are analyzed at various time points by HPLC or LC-MS to measure the disappearance of the parent compound and the formation of the released payload. sci-hub.se In one study, an ADC with an Ala-Ala-Asn linker released approximately 18% of its active metabolite after 48 hours of incubation in a rat liver lysosomal preparation, while other modified Asn-containing linkers showed even greater stability with less than 5% cleavage. sci-hub.se These kinetic studies are essential for comparing different linker designs and predicting their payload release profiles inside a cell.
Stability Studies in Relevant Biological Mimics (e.g., Plasma Stability in Research Models)
For an ADC to be effective, the linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could cause systemic toxicity and reduce the amount of drug delivered to the tumor. creative-biolabs.com Therefore, assessing the stability of the Ala-Ala-Asn linker in biological fluids like blood plasma is a critical step.
Methodology: In vitro plasma stability assays typically involve incubating the ADC in plasma from various species (e.g., mouse, rat, human) at 37°C for an extended period, often up to seven days. sterlingpharmasolutions.comcreative-biolabs.com Aliquots are taken at different time points, and the amount of intact, conjugated ADC is quantified. creative-biolabs.com This is often done using a combination of techniques:
ELISA: An enzyme-linked immunosorbent assay can measure the concentration of total antibody and antibody-conjugated drug to calculate drug loss over time. creative-biolabs.com
LC-MS: This provides a more detailed analysis, quantifying both the intact ADC and any free payload that has been prematurely cleaved. creative-biolabs.com
Research Findings: Studies have consistently shown that linkers containing the Ala-Ala-Asn sequence exhibit excellent stability in plasma. proquest.comresearchgate.net Research comparing different linker types found that Asn-containing linkers, including Ala-Ala-Asn, were remarkably stable in both mouse and human serum, with ADCs retaining over 85% of their conjugated drug even after one week of incubation. researchgate.netacs.org This high plasma stability is a key attribute, ensuring that the payload remains attached to the antibody until it reaches the target cell, thereby maximizing the therapeutic window. creative-biolabs.com
Table 2: Summary of Stability and Cleavage Findings for Ala-Ala-Asn Linkers
| Parameter | Finding | Primary Analytical Method | Reference |
|---|---|---|---|
| Plasma Stability (Human/Mouse) | Excellent; >85% intact ADC after 1 week incubation in serum. | LC-MS, ELISA | researchgate.netacs.org |
| Cleavage Enzyme | Legumain (Asparaginyl Endopeptidase) | Enzyme Assays, LC-MS | sci-hub.seresearchgate.net |
| Cleavage Site | C-terminal to the Asparagine (Asn) residue | LC-MS analysis of metabolites | sci-hub.se |
| Specificity vs. Other Proteases | Stable against Cathepsin B and Neutrophil Elastase | Enzyme Assays with Fluorescence/LC-MS | sci-hub.seacs.org |
| Lysosomal Cleavage Rate | Controlled release; ~18% metabolite release in 48h (rat liver lysosomes) | LC-MS | sci-hub.se |
Q & A
Q. What is the role of Fmoc-PEG4-Ala-Ala-Asn-PAB in solid-phase peptide synthesis (SPPS)?
this compound is a peptide-based linker used in SPPS to construct antibody-drug conjugates (ADCs). The Fmoc group protects the N-terminal amine during synthesis, while PEG4 enhances solubility and reduces aggregation. The Ala-Ala-Asn sequence may serve as an enzyme-cleavable motif, and PAB acts as a self-immolative linker for controlled drug release . Methodologically, SPPS involves iterative Fmoc deprotection (using 20% piperidine) and coupling steps (with HBTU/HOBt activation), followed by HPLC purification to isolate the target compound .
Q. How does the PEG4 spacer influence the physicochemical properties of ADCs?
PEG4 improves solubility, reduces nonspecific interactions, and extends plasma half-life by shielding hydrophobic payloads. Comparative studies show that PEG spacers >4 units may compromise tumor penetration, while shorter spacers (e.g., PEG2) risk premature drug release. Analytical techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) are used to assess aggregation and hydrodynamic radius .
Q. Which enzymes cleave the Ala-Ala-Asn sequence in this compound, and how is this validated experimentally?
The Ala-Ala-Asn motif is selectively cleaved by lysosomal proteases (e.g., cathepsin B) in tumor cells. Researchers validate cleavage using:
- Enzyme kinetics assays : Incubate the linker with recombinant cathepsin B and measure drug release via LC-MS.
- Cell-based assays : Treat antigen-positive vs. antigen-negative cells with the ADC and quantify intracellular payload using fluorescence or cytotoxicity assays .
Advanced Research Questions
Q. How can researchers optimize the balance between linker stability in circulation and efficient intracellular drug release?
Stability-release trade-offs are addressed through:
- Structural modifications : Introducing steric hindrance (e.g., methyl groups) near the cleavage site to reduce plasma protease activity.
- Pharmacokinetic profiling : Compare linker stability in human plasma (37°C, 72 hours) vs. tumor homogenates using LC-MS/MS.
- In vivo studies : Monitor ADC efficacy and toxicity in xenograft models with/without protease inhibitors .
Q. What experimental strategies resolve contradictions in enzyme-specific cleavage efficiency across different tumor models?
Discrepancies may arise due to variable protease expression. Solutions include:
- Proteomic profiling : Quantify cathepsin B levels in tumor biopsies via immunohistochemistry or RNA-seq.
- Conditionally active ADCs : Design linkers responsive to tumor-specific pH or redox conditions as a fail-safe mechanism.
- Dual-cleavage systems : Incorporate a second enzyme-sensitive motif (e.g., Val-Cit) to broaden applicability .
Q. How do variations in the peptide sequence (e.g., Ala-Ala-Asn vs. Val-Ala) impact ADC efficacy and safety profiles?
Comparative studies reveal:
- Ala-Ala-Asn : Higher specificity for cathepsin B but slower cleavage kinetics in low-expression tumors.
- Val-Ala : Broader protease susceptibility, risking off-target toxicity. Researchers use SPR (surface plasmon resonance) to measure binding affinity to proteases and in vivo imaging to track drug release spatiotemporally .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing this compound purity and conjugation efficiency?
- RP-HPLC : Assess purity (>95% required) with C18 columns and gradient elution (0.1% TFA in water/acetonitrile).
- MALDI-TOF MS : Confirm molecular weight and conjugation ratio (drug-to-antibody ratio, DAR).
- UV-Vis spectroscopy : Quantify DAR using absorbance at 280 nm (antibody) and payload-specific wavelengths .
Q. How can researchers design controlled experiments to evaluate the impact of ADC linker design on antitumor efficacy?
- In vitro : Use isogenic cell lines (e.g., HER2+ vs. HER2-) to assess target-dependent cytotoxicity.
- In vivo : Employ syngeneic or patient-derived xenograft (PDX) models with staggered ADC dosing.
- Data normalization : Express tumor growth inhibition relative to unconjugated antibody and free drug controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
